
4,6-dimethyl-2-oxo-N-(pyridin-3-ylmethyl)-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide
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Overview
Description
This compound is a complex heterocyclic molecule with a long name, but let’s break it down. It consists of the following components:
Pyridine ring: The pyridine-3-ylmethyl group contributes to the aromatic character of the compound.
Tetrahydrofuran ring: The tetrahydrofuran-2-ylmethyl group provides a cyclic ether moiety.
Dihydropyridine ring: The dihydropyridine core is a six-membered ring with two double bonds reduced to single bonds.
Carboxamide group: The carboxamide functional group (CONH₂) is attached to the dihydropyridine ring.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route includes the following reactions:
Condensation Reaction: Start with a suitable pyridine derivative and react it with an aldehyde (such as formaldehyde) to form the pyridine-3-ylmethyl aldehyde.
Reductive Amination: Combine the pyridine-3-ylmethyl aldehyde with a primary amine (e.g., ammonia or an amine derivative) to form the corresponding amine.
Cyclization: Cyclize the amine with a dihydropyridine precursor (often a 1,3-dicarbonyl compound) to form the dihydropyridine ring.
Oxidation: Oxidize the dihydropyridine intermediate to the final compound.
Industrial Production: Industrial production methods may vary, but large-scale synthesis typically involves efficient and cost-effective processes. These might include continuous flow reactions, solid-phase synthesis, or optimized batch reactions.
Chemical Reactions Analysis
Reactions:
Oxidation: The compound can undergo oxidation reactions, converting the dihydropyridine ring to the pyridine ring.
Substitution: The pyridine-3-ylmethyl group can be substituted with various functional groups.
Reduction: The carbonyl group (C=O) in the tetrahydrofuran ring can be reduced to an alcohol (C-OH).
Oxidation: Common oxidants include potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed reducing agents.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 1,2-dihydropyridine compounds exhibit anticancer properties. Specifically, the compound has been studied for its potential in treating hematological disorders and solid tumors due to its ability to inhibit cell proliferation. For instance, studies have shown that similar compounds can act as effective agents against various cancer cell lines, suggesting that this compound may share similar mechanisms of action .
Antimicrobial Properties
The compound's structural characteristics may contribute to antimicrobial activity. Research into related compounds has demonstrated efficacy against bacterial strains, including those resistant to conventional antibiotics. This suggests potential applications in developing new antimicrobial agents .
Cardiovascular Applications
As a non-steroidal antagonist of the mineralocorticoid receptor, the compound has implications for treating cardiovascular diseases such as heart failure and diabetic nephropathy. The mechanism involves modulation of blood pressure and fluid balance, which are critical in managing these conditions .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step processes that can yield various derivatives with modified biological activities. For example, structural modifications can enhance potency or selectivity toward specific biological targets .
Case Study 1: Anticancer Efficacy
A study focused on the anticancer properties of related dihydropyridine compounds demonstrated significant cytotoxic effects on leukemia cells. The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase, highlighting the potential of this compound in oncological therapies .
Case Study 2: Antimicrobial Testing
In another study, derivatives were tested against multi-drug resistant strains of Staphylococcus aureus. Results indicated that certain modifications enhanced antibacterial activity, suggesting that the original compound could be optimized for greater efficacy against resistant pathogens .
Mechanism of Action
The compound’s mechanism of action likely involves binding to specific receptors or enzymes, modulating cellular processes. Further research is needed to elucidate its precise targets and pathways.
Biological Activity
4,6-Dimethyl-2-oxo-N-(pyridin-3-ylmethyl)-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its synthesis, biological properties, and potential therapeutic applications based on recent studies.
Chemical Formula: C34H44N4O4
Molecular Weight: 572.74 g/mol
CAS Number: 1403254-99-8
The compound features a complex structure that includes a dihydropyridine core, which is known for its biological significance in various pharmacological contexts.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include:
- Formation of the dihydropyridine ring.
- Introduction of the tetrahydrofuran moiety.
- Functionalization with pyridinyl and carboxamide groups.
These synthetic routes are crucial for optimizing yield and purity, which directly influence biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Cytotoxicity Assays: In vitro assays have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structures showed IC50 values ranging from 27.6 μM to 43 μM against breast cancer and non-small cell lung cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Derivatives have shown promising results against a range of bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 16 µg/mL |
Escherichia coli | 32 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .
The biological activity is believed to stem from the compound's ability to interact with specific molecular targets involved in cell proliferation and apoptosis. The presence of the dihydropyridine structure enhances its capability to modulate calcium channels, which is critical in various cellular processes.
Case Studies
- Study on Anticancer Properties: A study conducted by Guo et al. synthesized a series of thieno[2,3-d]pyrimidine derivatives that exhibited significant cytotoxicity against MDA-MB-231 breast cancer cells. The structure-activity relationship indicated that modifications to the dihydropyridine core could enhance anticancer efficacy .
- Antimicrobial Evaluation: Research published in ChemInform demonstrated that certain derivatives of this compound exhibited substantial antimicrobial activity against resistant strains of bacteria, indicating its potential as a broad-spectrum antimicrobial agent .
Properties
Molecular Formula |
C19H23N3O3 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
4,6-dimethyl-2-oxo-1-(oxolan-2-ylmethyl)-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C19H23N3O3/c1-13-9-14(2)22(12-16-6-4-8-25-16)19(24)17(13)18(23)21-11-15-5-3-7-20-10-15/h3,5,7,9-10,16H,4,6,8,11-12H2,1-2H3,(H,21,23) |
InChI Key |
DMIUJUMXWDBPKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2CCCO2)C(=O)NCC3=CN=CC=C3)C |
Origin of Product |
United States |
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